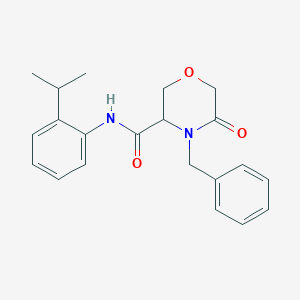
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide, commonly known as BIOC-011, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BIOC-011 belongs to the class of morpholine carboxamides and has been found to exhibit promising biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Research in polymer science has led to the synthesis of novel polyimides and polyamides featuring specific structural units, including isopropylphenyl groups, which show significant advancements in solubility, thermal stability, and mechanical properties. These materials exhibit potential for applications in advanced composites, electronics, and coatings due to their enhanced solubility in organic solvents and high thermal stability. For instance, the study by Imai, Maldar, and Kakimoto (1984) details the synthesis of soluble polyimides from aromatic tetracarboxylic dianhydrides, showcasing their application potential in high-performance materials due to their solubility and thermal properties (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Biological Activity
The creation of compounds with antimicrobial properties is another application area, where derivatives similar in structure to "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored. Research has focused on synthesizing and evaluating the antimicrobial efficacy of novel compounds, potentially leading to the development of new therapeutic agents. Talupur, Satheesh, and Chandrasekhar (2021) conducted a study that led to the synthesis of compounds exhibiting promising antimicrobial activities, indicating the potential of such structures in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymeric Membranes for Separation Processes
The development of polymeric membranes for separation processes, such as pervaporation, is a significant application of materials derived from "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide". Xu and Wang (2015) synthesized novel carboxyl-containing polyimides for ethanol dehydration via pervaporation, demonstrating the utility of these polymers in industrial separation technologies (Xu & Wang, 2015).
Drug Development and Pharmacological Studies
In the realm of drug development, structural analogs of "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored for their potential as pharmacological agents. Studies such as the one by Chiriapkin, Kodonidi, and Larsky (2021) have optimized synthesis methods for compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities, providing a foundation for future drug discovery efforts (Chiriapkin, Kodonidi, & Larsky, 2021).
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-(2-propan-2-ylphenyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)17-10-6-7-11-18(17)22-21(25)19-13-26-14-20(24)23(19)12-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTMRRPOLURIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

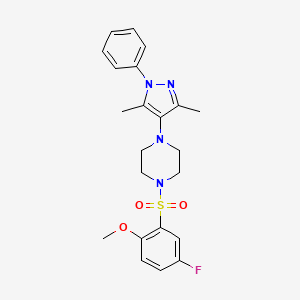
![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)
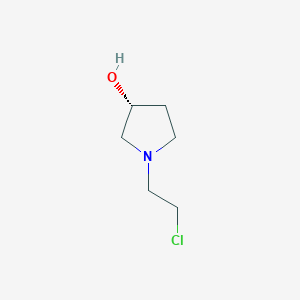
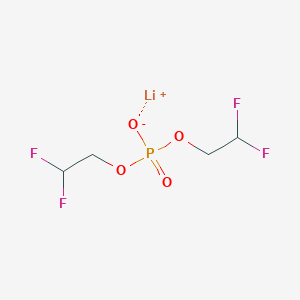
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
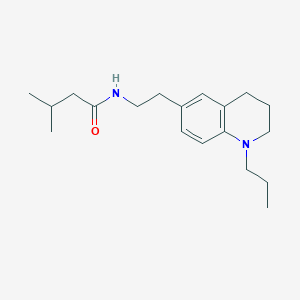
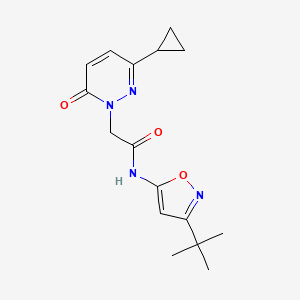
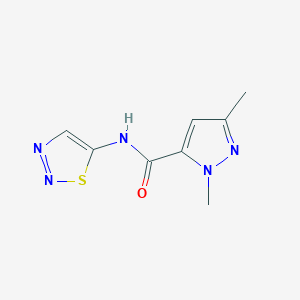
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
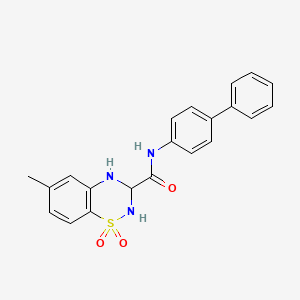
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
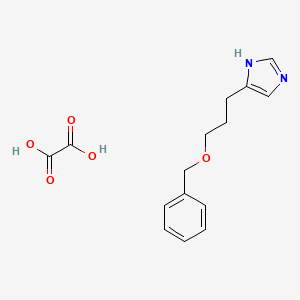
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)